molecular formula C13H7Cl3N2OS B14400520 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one CAS No. 89983-63-1

5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one

Cat. No.: B14400520
CAS No.: 89983-63-1
M. Wt: 345.6 g/mol
InChI Key: YHBLUEXEBORYMF-UHFFFAOYSA-N
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Description

5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is a synthetic organic compound belonging to the benzothiadiazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one typically involves the chlorination of a benzothiadiazine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized benzothiadiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzothiadiazine compounds are explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine: A parent compound with similar structural features.

    Chlorothiazide: A diuretic drug with a benzothiadiazine core.

    Hydrochlorothiazide: Another diuretic with a similar structure.

Uniqueness

5,6,7-Trichloro-3-phenyl-1lambda~4~,2,4-benzothiadiazin-1(4H)-one is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.

Properties

CAS No.

89983-63-1

Molecular Formula

C13H7Cl3N2OS

Molecular Weight

345.6 g/mol

IUPAC Name

5,6,7-trichloro-3-phenyl-4H-1λ4,2,4-benzothiadiazine 1-oxide

InChI

InChI=1S/C13H7Cl3N2OS/c14-8-6-9-12(11(16)10(8)15)17-13(18-20(9)19)7-4-2-1-3-5-7/h1-6H,(H,17,18)

InChI Key

YHBLUEXEBORYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)C3=CC(=C(C(=C3N2)Cl)Cl)Cl

Origin of Product

United States

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